N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine
Overview
Description
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both furan and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine typically involves the reaction of 2-furancarboxaldehyde with 4-methyl-1,3-thiazol-2-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of a suitable solvent and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve efficiency and scalability. Purification of the product is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrothiazole derivatives, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The furan and thiazole rings can interact with various biomolecules, leading to changes in their activity or function. Molecular docking studies have shown that the compound can bind to active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- Furan-2-ylmethyl furan-2-carboxylate .
Uniqueness
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-7-6-13-9(11-7)10-5-8-3-2-4-12-8/h2-4,6H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFLMLUIKCYNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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